molecular formula C25H27BO2 B8205603 2-(7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8205603
M. Wt: 370.3 g/mol
InChI Key: JGCKUGBZEXUSKL-UHFFFAOYSA-N
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Description

2-(7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic aromatic compound. It belongs to the benzo[c]fluorene family, which consists of aromatic compounds containing a benzene ring fused with a fluorene ring. This compound is known for its unique structure and properties, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Formation of the benzo[c]fluorene core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzo[c]fluorene core.

    Introduction of the dimethyl groups: The dimethyl groups are introduced through alkylation reactions using reagents such as methyl iodide.

    Formation of the dioxaborolane ring: The final step involves the formation of the dioxaborolane ring through a reaction with boronic acid derivatives under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to hydro derivatives.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly used under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydro derivatives.

    Substitution: Various substituted benzo[c]fluorene derivatives.

Scientific Research Applications

2-(7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. Its unique structure allows it to bind to certain proteins and enzymes, influencing their activity. The compound’s fluorescent properties also enable it to act as a probe in various biochemical assays.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its dioxaborolane ring, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high fluorescence and stability.

Properties

IUPAC Name

2-(7,7-dimethylbenzo[c]fluoren-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27BO2/c1-23(2)19-14-10-9-13-18(19)22-17-12-8-7-11-16(17)21(15-20(22)23)26-27-24(3,4)25(5,6)28-26/h7-15H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCKUGBZEXUSKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C4=CC=CC=C24)C5=CC=CC=C5C3(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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